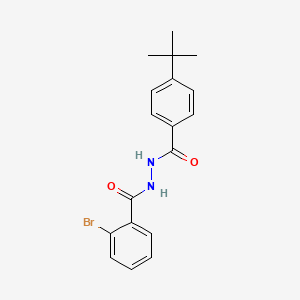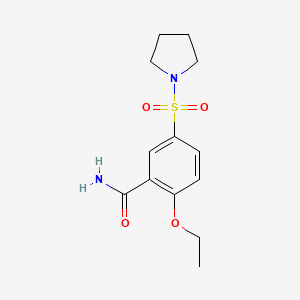
2-bromo-N'-(4-tert-butylbenzoyl)benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-bromo-N'-(4-tert-butylbenzoyl)benzohydrazide, also known as BBH, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. BBH is a derivative of benzohydrazide and is synthesized through a multi-step process.
Mechanism of Action
The mechanism of action of 2-bromo-N'-(4-tert-butylbenzoyl)benzohydrazide is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways. In cancer cells, 2-bromo-N'-(4-tert-butylbenzoyl)benzohydrazide has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. 2-bromo-N'-(4-tert-butylbenzoyl)benzohydrazide has also been shown to activate the p53 pathway, which plays a critical role in the regulation of cell cycle and apoptosis.
Biochemical and Physiological Effects:
2-bromo-N'-(4-tert-butylbenzoyl)benzohydrazide has been shown to have a range of biochemical and physiological effects, depending on the specific application and concentration used. In cancer cells, 2-bromo-N'-(4-tert-butylbenzoyl)benzohydrazide has been shown to induce apoptosis, inhibit cell proliferation, and reduce tumor growth. 2-bromo-N'-(4-tert-butylbenzoyl)benzohydrazide has also been shown to have anti-inflammatory and antioxidant properties, which may be beneficial for the treatment of various diseases. In material science, 2-bromo-N'-(4-tert-butylbenzoyl)benzohydrazide has been used as a building block for the synthesis of functionalized polymers and as a precursor for the preparation of metal-organic frameworks.
Advantages and Limitations for Lab Experiments
2-bromo-N'-(4-tert-butylbenzoyl)benzohydrazide has several advantages for lab experiments, including its high purity, stability, and low toxicity. 2-bromo-N'-(4-tert-butylbenzoyl)benzohydrazide is also relatively easy to synthesize, making it readily available for research purposes. However, 2-bromo-N'-(4-tert-butylbenzoyl)benzohydrazide has some limitations, including its limited solubility in water and some organic solvents, which may affect its bioavailability and activity. Additionally, 2-bromo-N'-(4-tert-butylbenzoyl)benzohydrazide may have off-target effects, which may complicate the interpretation of experimental results.
Future Directions
There are several future directions for 2-bromo-N'-(4-tert-butylbenzoyl)benzohydrazide research, including the development of more efficient synthesis methods, the investigation of its potential applications in drug discovery, and the exploration of its mechanisms of action. Additionally, more studies are needed to determine the optimal concentration and dosage of 2-bromo-N'-(4-tert-butylbenzoyl)benzohydrazide for various applications, as well as its potential side effects and toxicity. Further research is also needed to explore the potential use of 2-bromo-N'-(4-tert-butylbenzoyl)benzohydrazide in combination with other compounds or therapies for enhanced efficacy.
Synthesis Methods
2-bromo-N'-(4-tert-butylbenzoyl)benzohydrazide is synthesized through a multi-step process that involves the reaction of 4-tert-butylbenzoylhydrazine with 2-bromobenzoyl chloride in the presence of triethylamine. The resulting product is then purified through recrystallization to obtain 2-bromo-N'-(4-tert-butylbenzoyl)benzohydrazide in high purity.
Scientific Research Applications
2-bromo-N'-(4-tert-butylbenzoyl)benzohydrazide has been extensively studied for its potential applications in various fields, including cancer research, drug discovery, and material science. In cancer research, 2-bromo-N'-(4-tert-butylbenzoyl)benzohydrazide has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. 2-bromo-N'-(4-tert-butylbenzoyl)benzohydrazide has also been investigated as a potential drug candidate for the treatment of Alzheimer's disease, as it has been shown to inhibit the aggregation of amyloid-beta peptides. In material science, 2-bromo-N'-(4-tert-butylbenzoyl)benzohydrazide has been used as a building block for the synthesis of functionalized polymers and as a precursor for the preparation of metal-organic frameworks.
properties
IUPAC Name |
2-bromo-N'-(4-tert-butylbenzoyl)benzohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrN2O2/c1-18(2,3)13-10-8-12(9-11-13)16(22)20-21-17(23)14-6-4-5-7-15(14)19/h4-11H,1-3H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DURUZBGQBDWYEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NNC(=O)C2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N'-(4-tert-butylbenzoyl)benzohydrazide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-2-(methylthio)-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B6122309.png)
![2-(4-{[3-(hydroxymethyl)piperidin-1-yl]methyl}phenyl)-6-[2-(1H-pyrazol-1-yl)ethyl]pyrimidin-4(3H)-one](/img/structure/B6122316.png)
![3-[2-(3,4-dimethoxyphenyl)ethyl]-5-[(3-methyl-2-thienyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B6122318.png)
![N-[3-chloro-4-(1-piperidinyl)phenyl]-3-(4-methoxyphenyl)acrylamide](/img/structure/B6122333.png)
![1-(4-chlorophenyl)-N-({1-[3-(1H-pyrazol-4-yl)propanoyl]-3-piperidinyl}methyl)cyclopropanecarboxamide](/img/structure/B6122341.png)
![N'-[(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)(phenyl)methylene]-4-methoxybenzohydrazide](/img/structure/B6122345.png)

![2-{[2-(4-bromophenyl)-4-quinolinyl]carbonyl}-N-ethylhydrazinecarbothioamide](/img/structure/B6122371.png)
![3-(2-chlorophenyl)-3-phenyl-N-[2-(2-pyrazinyl)ethyl]propanamide](/img/structure/B6122376.png)
![3-{[(2-methoxyphenyl)amino]sulfonyl}benzamide](/img/structure/B6122379.png)
![(4-tert-butylphenyl)[1-(2-pyridinylmethyl)-3-piperidinyl]methanone](/img/structure/B6122404.png)
![4-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 4-methylbenzoate](/img/structure/B6122411.png)
![5-[(2,4-difluorophenoxy)methyl]-N-[(3-ethyl-5-isoxazolyl)methyl]-3-isoxazolecarboxamide](/img/structure/B6122417.png)
![N-(2-ethyl-6-oxo-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)nicotinamide](/img/structure/B6122420.png)